molecular formula C26H29N5 B13804598 1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- CAS No. 61702-08-7

1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-

Cat. No.: B13804598
CAS No.: 61702-08-7
M. Wt: 411.5 g/mol
InChI Key: JZRXHWFKTAXBHI-UHFFFAOYSA-N
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Description

1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- is a complex organic compound with the molecular formula C26H29N5 It is characterized by its unique structure, which includes an isoindole core and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the pyridinyl groups. Common reagents used in these reactions include pyridine derivatives, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindol-3-amine,hydrochloride (11): A related compound with similar structural features.

    3-Amino-1H-isoindolehydrochloride: Another isoindole derivative with comparable properties.

Uniqueness

1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- is unique due to its specific combination of isoindole and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61702-08-7

Molecular Formula

C26H29N5

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-tert-butylpyridin-2-yl)-3-(4-tert-butylpyridin-2-yl)iminoisoindol-1-amine

InChI

InChI=1S/C26H29N5/c1-25(2,3)17-11-13-27-21(15-17)29-23-19-9-7-8-10-20(19)24(31-23)30-22-16-18(12-14-28-22)26(4,5)6/h7-16H,1-6H3,(H,27,28,29,30,31)

InChI Key

JZRXHWFKTAXBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C(C)(C)C)C4=CC=CC=C42

Origin of Product

United States

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